1-Boc-4-chloro-7-azaindole
CAS No.: 945599-50-8
Cat. No.: VC2294482
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 945599-50-8 |
|---|---|
| Molecular Formula | C12H13ClN2O2 |
| Molecular Weight | 252.69 g/mol |
| IUPAC Name | tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |
| Standard InChI Key | NILMPLDZXMKZKH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |
Introduction
Chemical Structure and Properties
1-Boc-4-chloro-7-azaindole (CAS: 945599-50-8) is characterized by its azaindole core structure with strategic modifications. The compound contains a tert-butoxycarbonyl (Boc) protecting group at the nitrogen at position 1 and a chlorine atom at position 4 of the azaindole scaffold. This combination creates a molecular entity with unique chemical properties and synthetic utility.
Structural Characteristics
The molecule consists of a 7-azaindole core, which is a bicyclic heterocyclic compound containing a pyrrole ring fused to a pyridine ring. The "7-aza" designation indicates the presence of a nitrogen atom at position 7 in the indole numbering system. The Boc group (tert-butoxycarbonyl) serves as a protective group for the nitrogen at position 1, while the chlorine substituent at position 4 provides a reactive site for further chemical modifications.
Physical and Chemical Properties
The physical and chemical properties of 1-Boc-4-chloro-7-azaindole are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₃ClN₂O₂ |
| Molecular Weight | 252.69 g/mol |
| IUPAC Name | tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |
| Standard InChIKey | NILMPLDZXMKZKH-UHFFFAOYSA-N |
| CAS Number | 945599-50-8 |
The Boc group in this compound is particularly significant as it serves as a protecting group for the indole nitrogen. This protection is essential in multi-step synthesis processes where selective reactivity is required. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for controlled deprotection at desired stages of synthesis.
Synthesis Methods
The synthesis of 1-Boc-4-chloro-7-azaindole typically involves multiple steps, with different approaches possible depending on the starting materials and desired purity.
General Synthetic Approach
While the search results don't provide a direct synthetic route specifically for 1-Boc-4-chloro-7-azaindole, we can infer likely synthetic pathways based on related compounds. A common approach would involve:
-
Beginning with 7-azaindole as the starting material
-
Protection of the nitrogen at position 1 with a Boc group
-
Chlorination at position 4 of the protected azaindole
Synthesis of Related Intermediates
From patent information, we can understand the synthesis of 4-chloro-7-azaindole, which would be a key intermediate or precursor in the synthesis pathway:
-
Oxidation of 7-azaindole using hydrogen peroxide to form N-oxide-7-azaindole
-
Treatment with phosphorus oxychloride (POCl₃) in acetonitrile, using diisopropyl ethylamine as a catalyst
-
Reaction at 80-100°C for several hours
-
Alkalinization of the mixture to pH 9 with NaOH to obtain 4-chloro-7-azaindole
The 4-chloro-7-azaindole obtained through this process could then be protected with a Boc group using typical protection conditions, such as reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Optimization Considerations
The synthesis of 1-Boc-4-chloro-7-azaindole requires careful consideration of reaction conditions to ensure high yields and purity. Table 2 outlines typical reaction parameters that would be considered in the optimization of such a synthesis:
| Parameter | Typical Range | Considerations |
|---|---|---|
| Temperature | 0-100°C | Boc protection typically at 0-25°C; chlorination at higher temperatures |
| Reaction Time | 1-8 hours | Dependent on reagents and conditions |
| Solvent | THF, ACN, DMF | Selected based on solubility and reactivity |
| Base | DIPEA, TEA, NaH | Critical for both protection and chlorination steps |
| Purification | Recrystallization, Column Chromatography | Essential for obtaining high-purity product |
Applications in Research and Development
1-Boc-4-chloro-7-azaindole serves as a valuable building block in the synthesis of more complex molecules with pharmaceutical potential. Its applications span various therapeutic areas and synthetic chemistry contexts.
Pharmaceutical Applications
The 7-azaindole scaffold has emerged as an important structural motif in medicinal chemistry due to its versatility and ability to interact with various biological targets. Research has demonstrated that derivatives of 7-azaindole have potential applications in:
-
Antiviral research: 7-azaindole derivatives have shown promise in inhibiting the SARS-CoV-2 virus by targeting the S1-RBD-hACE2 interface
-
Kinase inhibitor development: The azaindole framework has been utilized in designing inhibitors for various kinases implicated in cancer and other diseases
-
Development of targeted therapeutics: The specific substitution pattern in 1-Boc-4-chloro-7-azaindole allows for further functionalization to create compounds with tailored pharmacological profiles
Structure-Activity Relationship Studies
Research involving 7-azaindole derivatives has provided insights into the structure-activity relationships that can guide drug development:
-
The presence of the Boc protecting group significantly impacts biological activity. Studies have shown that Boc-protected 7-azaindole derivatives generally exhibit reduced antiviral activity compared to their unprotected counterparts due to steric hindrance
-
Halogen substitution at position 4 influences binding interactions with target proteins. Specifically, halogenated derivatives have demonstrated enhanced binding properties in certain biological contexts
Table 3: Comparative Activity of Protected vs. Unprotected 7-azaindole Derivatives
| Compound Type | Relative Activity | Binding Characteristics | Spatial Considerations |
|---|---|---|---|
| Boc-protected derivatives | Lower | Reduced target interaction | Significant steric hindrance |
| Unprotected derivatives | Higher | Enhanced target access | Reduced spatial constraints |
| 4-halogenated derivatives | Variable (dependent on specific halogen) | Enhanced interaction with specific binding pockets | Halogen bonding potential |
Synthetic Utility
The unique structure of 1-Boc-4-chloro-7-azaindole provides multiple avenues for further chemical transformations, making it a valuable synthetic intermediate.
Reactive Sites and Transformations
The molecule contains several reactive sites that can undergo selective chemical transformations:
-
The chlorine at position 4 can participate in:
-
Nucleophilic aromatic substitution reactions
-
Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Metal-halogen exchange
-
-
The Boc-protected nitrogen can be:
-
Selectively deprotected under acidic conditions
-
Used to control regioselectivity in further functionalization
-
-
The azaindole core itself can undergo:
-
C-H activation at various positions
-
Directed metalation for further functionalization
-
Ring modification reactions
-
Role in Medicinal Chemistry
In medicinal chemistry, 1-Boc-4-chloro-7-azaindole serves primarily as a protected intermediate rather than as a bioactive compound itself. The evidence from research on related compounds suggests that:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume